Acethydrazide

Beschreibung

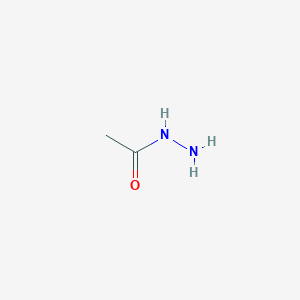

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXLNCGODUUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020900 | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-57-1 | |

| Record name | Acetohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK0DPC9098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Acethydrazide

Established Synthetic Routes for Acethydrazide Production

Esterification and Hydrazinolysis of Ethyl Acetate (B1210297) with Hydrazine (B178648) Hydrate (B1144303)

Historically, a common method for this compound synthesis involves a two-step reaction process. The first step, esterification, typically involves the reaction of acetic acid with ethanol (B145695) under the catalysis of concentrated sulfuric acid to produce ethyl acetate. google.comgoogle.com Subsequently, in the second step, ethyl acetate undergoes a hydrazinolysis reaction with hydrazine hydrate, usually in an alcohol solvent and under heating, to yield this compound. google.comgoogle.comchembk.comgoogle.comresearchgate.netscielo.br

Table 1: Summary of Esterification and Hydrazinolysis Method

| Step | Reactants | Catalyst | Conditions | Product | Yield | Notes |

| 1 (Esterification) | Acetic Acid, Ethanol | Concentrated Sulfuric Acid | - | Ethyl Acetate | - | Corrosive, generates acidic wastewater google.comgoogle.com |

| 2 (Hydrazinolysis) | Ethyl Acetate, Hydrazine Hydrate | Alcohol solvent | Heating (e.g., 104-110°C, reflux) | This compound | 80-90% (overall) google.comgoogle.com, up to 98% (hydrazinolysis step) google.com | Complex, high energy consumption, impurities google.comgoogle.com |

Direct Reaction of Acetic Acid and Hydrazine Hydrate with Solid Acid Catalysts

A more efficient and environmentally favorable approach involves the direct reaction of acetic acid and hydrazine hydrate using solid acid catalysts. This method simplifies the synthesis into a single step, eliminating the need for esterification. google.comgoogle.com Catalysts such as Hβ type solid acid sieves, HY type solid acid sieves, or CuO/Cr₂O₃ composite catalysts have been successfully employed in this direct hydrazides reaction. google.comgoogle.comgoogle.com

The reaction is typically conducted under nitrogen protection, with the reactants and catalyst placed in a reaction kettle equipped with a rectifying column. The mixture is heated to reflux, with tower top temperatures maintained around 98-100°C. google.comgoogle.com A crucial aspect of this method is maintaining an excess of hydrazine hydrate in the reaction system and continuously separating the water generated during the reaction. This continuous removal of water effectively promotes the progress of the hydrazidesization reaction, shortens the reaction time, and significantly improves the reaction yield. google.comgoogle.comgoogle.com Reaction times generally range from 4 to 6 hours. google.comgoogle.com

This direct synthesis offers several advantages over the two-step method, including simpler operation, higher reaction yields (often exceeding 90% based on acetic acid and hydrazine hydrate), and a high purity of the product with fewer impurities. google.comgoogle.com Additionally, the solid acid catalysts used are easily recycled and reusable, further reducing production costs and minimizing waste generation and discharge, making it an environmentally friendly production technology. google.comgoogle.comgoogle.com For example, a reaction using 300g of acetic acid, 420g of 90% hydrazine hydrate, and 45g of Hβ type solid acid molecular sieves yielded 346.5g of this compound. google.com Similarly, a process using 300g of acetic acid, 375g of 80% hydrazine hydrate, and 30g of CuO/Cr₂O₃ composite catalyst produced 342.5g of this compound. google.com

Table 2: Direct Synthesis of this compound via Solid Acid Catalysis

| Reactants | Catalyst Type | Catalyst Dosage (wt% of Acetic Acid) | Acetic Acid: Hydrazine Hydrate (Mass Ratio) | Hydrazine Hydrate Content | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |

| Acetic Acid, Hydrazine Hydrate | Hβ type solid acid molecular sieves | 10-20% google.com | 1:1 to 1:1.5 google.com | >80% google.com | 98-100 (reflux) google.com | 4-6 google.com | >90% google.com | Environmentally friendly, recyclable catalyst google.com |

| Acetic Acid, Hydrazine Hydrate | CuO/Cr₂O₃ Composite Catalyst | 10-20% google.com | 1:1 to 1:1.5 google.com | >80% google.com | 98-100 (reflux) google.com | 4-6 google.com | High google.com | Environmentally friendly, recyclable catalyst google.com |

Synthesis from Butanone Azine and Acetamide (B32628)

Another synthetic route for this compound involves the reaction of butanone azine and acetamide as raw materials, typically in the presence of water. guidechem.comgoogle.com This method proceeds at a specific temperature, with excess butanone azine added to ensure complete reaction of the acetamide in the system. google.com

The reaction mixture is heated with stirring to a temperature range of 90-120°C. guidechem.comgoogle.com During the reaction, generated gases are introduced into a rectifying column, where butanone and ammonia (B1221849) are collected and reclaimed at a tower top temperature of 75-80°C. guidechem.comgoogle.com The reaction typically takes 8-12 hours. guidechem.comgoogle.com After the acetamide in the reaction solution has fully reacted, the solution is transferred to a rectifying still, and this compound is collected as a distillate at temperatures between 128-130°C. google.com The remaining liquid in the kettle, which is butanone azine, can be recycled for further this compound synthesis. google.com

Table 3: Synthesis of this compound from Butanone Azine and Acetamide

| Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Product Collection (°C) | Byproducts Recovered | Notes |

| Butanone Azine, Acetamide | Water | 90-120 guidechem.comgoogle.com | 8-12 guidechem.comgoogle.com | 128-130 (distillate) google.com | Butanone, Ammonia guidechem.comgoogle.com | High yield, low energy, no waste discharge, recyclable byproducts google.com |

Advanced Catalytic Approaches in this compound Synthesis

Application of H β Type and HY Type Solid Acid Sieves

The application of Hβ type and HY type solid acid molecular sieves represents an advanced catalytic approach in the synthesis of this compound, particularly in the direct reaction of acetic acid and hydrazine hydrate. google.comgoogle.com These solid acid catalysts offer significant advantages over traditional homogeneous catalysts like concentrated sulfuric acid. google.comgoogle.com

Hβ type solid acid sieves, with a grain size typically between 1-2mm, demonstrate excellent catalytic effects, leading to high reaction yields in the direct synthesis. google.com Similarly, HY type solid acid sieves are employed in the preparation of related hydrazides, such as adipic dihydrazide, from adipic acid and hydrazine hydrate, exhibiting comparable benefits. google.com The key benefits of using these solid acid sieves include their high catalytic efficiency, resulting in high reaction yields, and their ease of recycling and reusability, which contributes to reduced production costs and a more sustainable process. google.comgoogle.com The continuous separation of water from the reaction system, facilitated by the rectifying column, further enhances the reaction's efficiency by shifting the equilibrium towards product formation. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the direct synthesis method using acetic acid and hydrazine hydrate with solid acid catalysts, several parameters are carefully controlled. google.comgoogle.com

While specific kinetic data for this compound synthesis optimization are less detailed in the provided snippets, general principles of reaction optimization involve varying parameters such as molar ratios of reagents, reaction time, temperature, solvent, and catalyst type and loading. revmedchir.romdpi.com For instance, in the synthesis of certain thiazolidine-4-one derivatives, which can involve this compound as a precursor, optimization studies have highlighted the critical role of reaction time and temperature in achieving increased yields and purity. revmedchir.ro These studies involved testing various parameters like molar ratio between reagents, solvent, catalyst, temperature (e.g., 120°C), and reaction time (e.g., 18 hours). revmedchir.ro The removal of water and byproducts, often through vacuum distillation and crystallization, is also critical for obtaining high-purity this compound.

Kinetic and Mechanistic Studies of Reactions Involving this compound: Hydrogenation of Acetylhydrazone to N'-methyl this compound

A comprehensive kinetic and mechanistic investigation has been conducted on the liquid-phase catalytic hydrogenation of acetylhydrazone (AOH) to N'-methyl this compound (MAH) using a 5% Pd/γ-Al₂O₃ catalyst in a batch slurry reactor. This reaction is a critical step in the production of N'-methyl this compound. Acetylhydrazone (AOH) itself is formed through the reaction of this compound (AH) with formaldehyde. nih.govfishersci.fi

Reaction Rate Dependence on Reactant Concentrations and Temperature

The reaction rate for the catalytic hydrogenation of acetylhydrazone (AOH) to N'-methyl this compound (MAH) exhibits specific dependencies on the concentrations of reactants and temperature. The kinetics were investigated within a temperature range of 303-333 K (30-60°C). nih.govfishersci.fi

Reactant Concentration Dependence: The hydrogenation rate was found to be zero order with respect to the initial concentration of acetylhydrazone (AOH) under the experimental conditions. This suggests that, within the studied concentration range (0.1-1.5 mol/L), the catalytic sites on which AOH could be adsorbed are likely saturated by this species. nih.gov Conversely, the reaction rate showed a first-order dependence on hydrogen concentration at lower hydrogen pressures. However, at higher pressures, the rate became independent of both hydrogen and initial AOH concentrations. nih.govfishersci.fi

Temperature Dependence: The reaction rate increases with temperature, a characteristic of chemical reactions. The study determined kinetic parameters at various temperatures, which are essential for understanding the energy requirements of the reaction. nih.gov

| Parameter | Value |

| Reaction Order with respect to AOH | Zero order (at studied concentrations) nih.gov |

| Reaction Order with respect to Hydrogen | First order (at lower pressures), then zero order (at higher pressures) nih.govfishersci.fi |

| Temperature Range Investigated | 303-333 K (30-60°C) nih.gov |

Influence of Catalyst Loading and Hydrogen Pressure in Hydrogenation Reactions

The efficiency and rate of the hydrogenation reaction are significantly influenced by catalyst loading and hydrogen pressure.

Influence of Catalyst Loading: Experiments conducted with varying catalyst loadings (0.1-2.6 g/L) revealed a linear increase in the rate of N'-methyl this compound (MAH) formation with increasing catalyst loading. This linear relationship indicates that the reaction operates under kinetic control within this range, meaning the rate is directly proportional to the amount of active catalyst available. nih.gov

Influence of Hydrogen Pressure: The effect of hydrogen partial pressure on the rate of MAH formation was investigated across a range of 3-25 bar. The initial reaction rate demonstrated a linear increase with hydrogen partial pressure up to approximately 12 bar. Beyond this threshold, the rate remained nearly constant, regardless of further increases in hydrogen pressure. This behavior suggests that at higher pressures, the catalyst surface becomes saturated with hydrogen, and the reaction rate is no longer limited by hydrogen availability. nih.gov

Determination of Apparent Activation Energy

The apparent activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required for a chemical reaction to proceed. For the catalytic hydrogenation of acetylhydrazone to N'-methyl this compound, the apparent activation energy was determined to be 40.6 kJ/mol. nih.govfishersci.finih.govuni.lu This value was calculated from an Arrhenius plot, which graphically depicts the logarithm of the rate constant against the inverse of the absolute temperature. nih.govfishersci.fiwikidata.orgscribd.com Additionally, the heat of adsorption for the reaction was determined to be 45.9 kJ/mol. nih.govfishersci.fi

| Kinetic Parameter | Value | Method of Determination |

| Apparent Activation Energy | 40.6 kJ/mol nih.govfishersci.finih.govuni.lu | Arrhenius Plot nih.govfishersci.fiwikidata.orgscribd.com |

| Heat of Adsorption | 45.9 kJ/mol nih.govfishersci.fi | Plot of lnKA vs. 1/T nih.gov |

Chemical Reactivity and Derivatization of Acethydrazide

Fundamental Reaction Pathways of Acethydrazide

This compound participates in various fundamental reaction pathways, including oxidation and reduction, which are crucial for its derivatization and application in organic synthesis .

Oxidation Reactions of this compound

This compound can undergo oxidation to yield acetic acid and nitrogen gas . Common oxidizing agents employed in these reactions include potassium permanganate (B83412) and hydrogen peroxide . The oxidation mechanism often involves the formation of an acyl diimide intermediate, which subsequently converts to acetic acid through a nucleophilic attack by water on the carbonyl carbon isca.me. Studies have shown that the reactivity of this compound towards oxidation can vary significantly depending on the protolysis species, with the enolate form demonstrating exceptionally high reactivity researchgate.netresearchgate.net. This compound has also been observed to inhibit glycine (B1666218) oxidation by reacting with the pyridoxal (B1214274) 5-phosphate cofactor of the glycine decarboxylase multienzyme complex nih.gov.

Table 1: Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Product(s) | Citation |

| This compound | Potassium Permanganate | Acetic acid, Nitrogen gas | |

| This compound | Hydrogen Peroxide | Acetic acid, Nitrogen gas | |

| This compound | KBrO₃ (acidic medium) | Acetic acid | isca.me |

Reduction Reactions of this compound

This compound can be reduced to form N'-methyl this compound . Catalytic hydrogenation is a common method used for these reduction reactions .

Table 2: Reduction Reactions of this compound

| Reactant | Reducing Agent | Product(s) | Citation |

| This compound | Catalytic Hydrogenation | N'-methyl this compound |

Schiff Base Formation and Hydrazone Synthesis

One of the most significant reaction pathways for this compound is its participation in Schiff base formation, leading to the synthesis of hydrazones chemicalbook.comsoeagra.com. Hydrazones are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-NH₂) soeagra.com. They are considered a special class within the Schiff base family soeagra.com.

Reaction with Aldehydes and Ketones

This compound readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form hydrazones through a Schiff base reaction chemicalbook.comsoeagra.com. This condensation reaction typically involves the elimination of a water molecule soeagra.com. The reaction can be carried out under acidic or basic conditions . The ease of preparation and increased hydrolytic stability of hydrazones make them valuable in organic chemistry soeagra.com.

Table 3: Hydrazone Synthesis from this compound

| This compound Reactant | Carbonyl Compound (Aldehyde/Ketone) | Product Type | Citation |

| This compound | Aldehydes | Hydrazone | chemicalbook.com |

| This compound | Ketones | Hydrazone | chemicalbook.com |

Mechanistic Insights into Acyl Hydrazone Formation

The formation of acyl hydrazones from this compound and carbonyl compounds proceeds via a nucleophilic addition-elimination mechanism soeagra.comnih.govorgosolver.com. The reaction is initiated by a proton-catalyzed attack of the nucleophilic nitrogen of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone soeagra.comorgosolver.commasterorganicchemistry.com. This leads to the formation of a tetrahedral intermediate soeagra.com. Subsequent proton transfer and dehydration, involving the elimination of a water molecule, yield the acyl hydrazone soeagra.comnih.gov. The final deprotonation results in the stable hydrazone product soeagra.com. For acyl hydrazones, the product is thermodynamically more stable than the starting materials and the carbinol intermediate, and the dehydration step is rapid in neutral and acidic aqueous environments nih.govacs.org. Hydrazine (B178648), being more nucleophilic than a regular amine due to the adjacent nitrogen, facilitates this reaction chemtube3d.com.

Applications in Protein Labeling and Biomolecule Modification

Acyl hydrazones, formed from this compound, have found applications in protein labeling and biomolecule modification due to the stability and versatility of the hydrazone linkage nih.gov. The ability of acyl hydrazones to form dynamic covalent bonds has led to their use in dynamic combinatorial chemistry (DCC) and in the development of "dynamers," a new class of polymers with emergent properties like self-healing nih.gov. Furthermore, the isomerization of their C=N bonds has been applied in the design of responsive materials and networks, and even in the development of molecular robotic arms nih.gov. Acyl hydrazides and acyl hydrazones have also been explored as high-performance chemical exchange saturation transfer (CEST) MRI contrast agents mdpi.com.

Acyl Azide (B81097) Formation via Hydrazide Oxidation

The oxidative conversion of hydrazides to acyl azides is a fundamental reaction in organic chemistry, initially observed by Curtius. Current time information in Bangalore, IN.revmedchir.romdpi.com This transformation typically involves the treatment of an acyl hydrazide, such as this compound, with nitrous acid (HNO₂). tandfonline.compatsnap.comteikyomedicaljournal.com The mechanism involves the diazotization of the terminal -NH₂ group of the hydrazide, forming an unstable diazonium intermediate, which then loses nitrogen gas to yield the acyl azide. teikyomedicaljournal.com Acyl azides (R-CO-N₃) are highly reactive and energy-rich intermediates, making them valuable synthons for further chemical modifications. uodiyala.edu.iq

Utility in Peptide Synthesis and Chain Extension

Acyl azides derived from hydrazides play a crucial role in peptide chemistry, particularly in peptide synthesis and chain extension, due to their ability to facilitate racemization-free amide bond formation. tandfonline.comgoogle.com

Key Utilities:

Racemization-Free Coupling: The acyl azide method is highly regarded for its ability to preserve the chiral integrity of amino acid residues during peptide segment condensation, a significant advantage over many other amide coupling methods. tandfonline.com

Direct Amide Coupling: Amino acid azides and peptide azides are reactive to nucleophilic reagents and can be directly employed in amide coupling reactions to extend peptide chains in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). Current time information in Bangalore, IN.tandfonline.com

Thioester Equivalents in Native Chemical Ligation (NCL): Peptide hydrazides can serve as readily accessible precursors for peptide thioesters, which are crucial intermediates in Native Chemical Ligation (NCL) for protein chemical synthesis. Current time information in Bangalore, IN.chemmethod.com Treatment of peptide hydrazides with sodium nitrite (B80452) (NaNO₂) under acidic conditions, followed by thiolysis (e.g., with 4-mercaptophenylacetic acid, MPAA), quantitatively converts the acyl azide intermediate into the corresponding thioester. This hydrazide-to-thioester conversion is compatible with all 20 amino acids. Current time information in Bangalore, IN.mdpi.com This strategy significantly enhances the efficiency and scope of NCL, enabling the ligation of unprotected peptide segments in aqueous buffers. Current time information in Bangalore, IN.

Minimum Protection: The hydrazide strategy offers the advantage of requiring minimum protection, as it has been shown to work effectively with unprotected serine, threonine, and histidine derivatives. tandfonline.com

Despite their utility, acyl azides are often unstable and prone to decomposition, including the Curtius rearrangement, which can lead to isocyanate-derived byproducts. Current time information in Bangalore, IN.tandfonline.com Therefore, reactions involving acyl azides often require low temperatures (≤0 °C) and careful control. tandfonline.com

Derivatization Strategies for Novel this compound Compounds

This compound's inherent reactivity, stemming from its hydrazine moiety, makes it a valuable starting material for synthesizing a wide range of novel compounds. It readily undergoes condensation reactions, particularly Schiff base formation with aldehydes and ketones, which are crucial in the synthesis of various biologically active molecules. google.comchemicalbook.comresearchgate.netrsc.org Beyond simple condensation, this compound serves as a pivotal building block for the construction of diverse heterocyclic systems. chemicalbook.comresearchgate.net

Synthesis of Aryloxy-, Arylthio-, and Arylamino-Containing this compound Derivatives

This compound can be derivatized to incorporate aryloxy, arylthio, and arylamino functionalities, leading to compounds with potential biological activities. For instance, a series of aryloxy-, arylthio-, and arylamino-containing this compound derivatives have been designed, synthesized, and characterized, demonstrating promising fungicidal activity. researchgate.net These syntheses typically involve the reaction of this compound or its precursors with appropriate aryl halides or phenols/thiols/anilines under specific reaction conditions to form the desired linkages.

Synthesis of Flavonol Derivatives Containing this compound Moieties

Flavonol derivatives incorporating this compound moieties represent a significant area of derivatization, often explored for their antifungal properties. acs.orgnih.govacs.org The synthesis of these novel hydrazide-containing flavonol compounds generally involves a multi-step approach:

Chalcone (B49325) Formation: The process often begins with the synthesis of a chalcone intermediate through aldol (B89426) condensation, for example, by reacting a dihydroxy acetophenone (B1666503) with a formylbenzoic acid. tandfonline.comusd.ac.id

Cyclization to Flavone (B191248): The chalcone undergoes oxidative cyclization to form the flavone scaffold. tandfonline.comusd.ac.id

Esterification: The carboxylic acid group on the flavone is then converted into an ester. tandfonline.comusd.ac.id

Hydrazide Formation: Finally, this ester is reacted with hydrazine hydrate (B1144303) to yield the flavone hydrazide. tandfonline.comusd.ac.id

These flavone hydrazides can then be further condensed with various aromatic aldehydes to form flavone hydrazone derivatives, which have shown significant biological activities, including α-glucosidase inhibition. tandfonline.comusd.ac.idnih.gov For example, compound C32, a novel hydrazide-containing flavonol derivative, demonstrated superior antifungal activity against Rhizoctonia solani compared to standard fungicides like carbendazim (B180503) and boscalid (B143098). acs.orgnih.gov

Synthesis of Xanthine (B1682287) Derivatives with Thiazolidine-4-one Scaffolds from this compound

This compound plays a role in the synthesis of complex xanthine derivatives featuring thiazolidine-4-one scaffolds, often investigated for their antioxidant and potential antidiabetic properties. revmedchir.rod-nb.infonih.gov The general synthetic pathway involves:

Xanthine-Acethydrazide Formation: Theophylline (B1681296) (1,3-dimethylxanthine) is typically converted to its ethyl acetate (B1210297) derivative, which then reacts with hydrazine hydrate to form theophylline hydrazide. d-nb.infonih.gov

Hydrazone Formation: This xanthine hydrazide is subsequently condensed with various aromatic aldehydes to produce the corresponding hydrazones. revmedchir.rod-nb.infonih.gov

Thiazolidine-4-one Cyclization: The key step involves the cyclization of these hydrazones with thioglycolic acid (mercaptoacetic acid) to form the thiazolidine-4-one ring system. This reaction can be optimized by varying parameters such as molar ratios, solvent, catalyst (e.g., zinc chloride), temperature, and reaction time. revmedchir.rouodiyala.edu.iqtandfonline.com

This strategy allows for the creation of diverse thiazolidine-4-one derivatives with xanthine structures, some of which have shown improved antioxidant effects compared to the parent theophylline. d-nb.infonih.gov

Integration of this compound into Heterocyclic Rings

This compound is a foundational precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and other industrial applications. chemicalbook.comresearchgate.netnih.gov

Oxadiazoles: this compound is a key starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. For instance, 5-methyl-1,3,4-oxadiazolone, a crucial intermediate for pesticides like pymetrozine, can be synthesized through a ring-closure reaction between this compound and carbonate esters (e.g., dimethyl carbonate, diphenyl carbonate, dibenzyl carbonate) or phosgene. google.compatsnap.comclockss.orggoogle.com This cyclization often occurs under specific heating conditions and with catalysts. google.compatsnap.comgoogle.com

Thiadiazoles: this compound derivatives are instrumental in the formation of thiadiazole rings.

1,3,4-Thiadiazoles: 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized by reacting phenyl acetic acid hydrazides (derived from this compound) with benzoyl chloride in the presence of hydrogen sulfide (B99878) gas and condensing agents like pyridine (B92270) or phosphorous pentaoxide. asianpubs.org The initial reaction forms diacyl hydrazides, which then cyclize. asianpubs.org

Another route involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with aldehydes or ketones to yield thiadiazole derivatives bearing hydrazone moieties. nih.gov

Pyrazoles: this compound and its derivatives are utilized in the synthesis of pyrazole (B372694) compounds. For example, acetyl methylhydrazine, derived from this compound, can serve as an intermediate in the preparation of pyrazole derivatives. google.com Additionally, acetohydrazide-linked pyrazole derivatives have been synthesized through the condensation of acetohydrazide with various substituted formyl pyrazole derivatives under mild reaction conditions. researchgate.net The Knorr pyrazole synthesis, a classical route, can be adapted to convert C-terminal peptide hydrazides to acyl pyrazole intermediates, which are then exchanged for thioesters in NCL. nih.gov

Triazoles: this compound can be integrated into triazole structures. The reaction of 2-fluorophenyl isothiocyanate with this compound can lead to the formation of triazole derivatives. prepchem.com Furthermore, compounds like α-[5-(2-furyl)-1,2,4-triazol-3-ylthio]this compound have been reported, highlighting this compound's role in constructing triazole systems, often with potential antitubercular activity. isfcppharmaspire.com Aryloxy-, arylthio-, and arylamino-containing this compound derivatives, which include triazole moieties, have also been synthesized and show fungicidal activity. researchgate.net

Coordination Chemistry of Acethydrazide and Its Complexes

Ligand Properties of Acethydrazide and Its Derivatives

This compound and its derivatives, particularly acylhydrazones, function as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions researchgate.netresearchgate.netrsc.org. The presence of both a carbonyl group and a hydrazine (B178648) moiety provides multiple potential donor sites for metal binding .

Donor Atoms and Chelation Modes in Metal Complexation

Acylhydrazones, which are derivatives formed from this compound, typically coordinate to metal centers through the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety hilarispublisher.comresearchgate.netresearchgate.netresearchgate.net. This coordination often leads to the formation of stable five-membered chelate rings researchgate.netresearchgate.net. Depending on the specific derivative and the degree of ligand deprotonation, this compound-based ligands can exhibit various chelation modes. For instance, some derivatives can act as bidentate ligands, coordinating via one oxygen and one nitrogen atom (N,O) researchgate.net. More complex derivatives can function as tridentate ligands, utilizing an NNO coordination site, where an additional nitrogen or oxygen atom from a substituent group participates in bonding rsc.orgmdpi.com. In some cases, chelation can involve {O-phenolic, N, O-carboxyl} modes, particularly with reduced Schiff base derivatives researchgate.netmdpi.com.

Influence of Hydrazide Moiety on Coordinating Properties

The hydrazide moiety is fundamental to the coordinating properties of this compound and its derivatives. This functional group can exist in different tautomeric forms, namely keto or enol, and the specific tautomeric form can influence how the ligand coordinates to a metal ion sci-hub.setandfonline.com. For example, studies have shown that a ligand derived from this compound can coordinate in its keto tautomeric form, while other complexes of the same ligand may involve the enol form sci-hub.se. The conjugation of the hydrazonic nitrogen with the carbonyl group plays a significant role, as it can reduce the conjugation of the carbonyl with the imino group (C=N), thereby affecting the reactivity of the imino bond towards nucleophiles like hydrazides or water redalyc.org. Furthermore, modifications such as methylation on the hydrazide moiety of certain acylhydrazones have been observed to decrease their coordination strength with metal ions rsc.org.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically follows established coordination chemistry protocols, often involving the reaction of the ligand with appropriate metal salts in suitable solvents sci-hub.seredalyc.orgnih.govhilarispublisher.comresearchgate.netjocpr.com. Characterization of these complexes employs a suite of spectroscopic and analytical techniques to elucidate their composition, structure, and coordination environment sci-hub.seredalyc.orgnih.govhilarispublisher.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netuni-koeln.describd.com.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Fe(II))

This compound and its Schiff base derivatives readily form complexes with a wide range of transition metal ions, including but not limited to Cu(II), Co(II), Ni(II), Fe(II), Zn(II), V(IV), Ru(III), Pd(II), Th(IV), UO2(VI), Sn(IV), and Cd(II) sci-hub.seredalyc.orgtandfonline.comnih.govhilarispublisher.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netjocpr.comresearchgate.netpublish.csiro.au. The synthesis generally involves dissolving the metal salt and the ligand in an appropriate solvent (e.g., ethanol (B145695) or methanol) and then refluxing the mixture for several hours to facilitate complex formation and precipitation sci-hub.seredalyc.orgnih.govhilarispublisher.comresearchgate.netjocpr.com. Molar ratios of metal to ligand can vary, with 1:1 or 1:2 ratios being common depending on the ligand's denticity and the metal ion's coordination preferences redalyc.orgnih.govresearchgate.netresearchgate.net.

For example, new Cu(II), Co(III), and Ni(II) complexes of N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, a derivative of this compound, have been synthesized and characterized sci-hub.se. Similarly, complexes of Co(II), Ni(II), and Cu(II) with ligands derived from 2-chlorobenzaldehyde, glycine (B1666218), and hydrazine hydrate (B1144303) have been prepared, showing 1:1 metal-to-ligand ratios redalyc.org. Oxovanadium(IV) complexes with this compound have also been reported, forming 1:1 and 1:2 complexes depending on the counter-ion tandfonline.com.

Spectroscopic Investigations (FT-IR, UV-Vis, EPR) of Metal Coordination

Spectroscopic techniques are indispensable for confirming metal coordination and elucidating the electronic and structural properties of this compound complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is crucial for identifying the functional groups involved in coordination. Shifts in characteristic absorption bands, such as those corresponding to the N-H and C=O stretching vibrations, indicate the participation of these groups in metal binding hilarispublisher.comresearchgate.netresearchgate.net. For example, a shift in the N-H absorption band of N'-Benzylidenethis compound upon complexation with Fe(II) and Cu(II) suggests coordination via the oxygen and nitrogen atoms of the carbonyl and amide functional groups hilarispublisher.comresearchgate.net. The disappearance or shifting of the carbonyl (νC=O) band upon complexation is a strong indicator of its involvement in coordination researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is employed to study the electronic transitions within the complexes, which are influenced by the coordination environment around the metal ion redalyc.orghilarispublisher.comresearchgate.netresearchgate.netuni-koeln.describd.comroyalsocietypublishing.org. Changes in absorption bands, such as bathochromic shifts (red shifts), can indicate enhanced coplanarity of the ligand upon complexation royalsocietypublishing.org. This technique helps in understanding the electronic structure and geometry of the complexes redalyc.orgresearchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), providing insights into their electronic structure, coordination geometry, and the nature of the metal-ligand bonding tandfonline.comresearchgate.netresearchgate.netjocpr.comresearchgate.net. For instance, EPR studies on copper(II) complexes with this compound derivatives have revealed bidentate {N,O} coordination, leading to a five-membered chelate ring researchgate.net. The g-values obtained from EPR spectra can indicate the presence of covalent character in the metal-ligand bonds jocpr.com.

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), are used for characterizing the ligand and confirming its structure, as well as for studying the solution-phase behavior of the complexes sci-hub.seredalyc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. Mass spectrometry (MS) is also utilized to confirm the molecular weight and composition of the synthesized compounds sci-hub.seresearchgate.netresearchgate.net.

Structural Determination of Coordination Compounds (e.g., X-ray Diffraction)

Research has shown various geometries for this compound metal complexes:

Square Planar Geometry : Observed in complexes of Co(II) and Cu(II) with certain hydrazide-derived ligands redalyc.orgresearchgate.net.

Octahedral Geometry : Commonly found in Ni(II) and Fe(II) complexes, and sometimes in Cu(II) and Co(II) complexes, depending on the ligand and stoichiometry sci-hub.seredalyc.orgnih.govresearchgate.netjocpr.comresearchgate.net.

Square-Pyramidal Structure : Proposed for oxovanadium(IV) complexes with this compound based on magnetic and spectral measurements tandfonline.com.

Distorted Antiprism : Observed in some lead complexes with tetrazolyl-1-acethydrazide researchgate.net.

For example, single-crystal X-ray diffraction studies on Cu(II) and Co(III) complexes of N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide revealed distorted square-planar and octahedral geometries, respectively, with the ligand coordinating in its enol form sci-hub.se. In another instance, the crystal structure of a copper(II) complex with tetrazolyl-1-acethydrazide (Cu(TH-1)22) showed a chain structure where the ligand acts as a tridentate-bridging ligand researchgate.net. X-ray analysis has also confirmed equatorial coordination of ligand donor groups (imine, phenolic, and carboxyl) with metal ions in related Schiff base complexes mdpi.comnih.gov.

Impact of Metal Coordination on Biological Activity

The complexation of this compound with metal ions has been shown to significantly enhance its biological activity, including antimicrobial and antifungal properties. researchgate.net This enhancement is often attributed to the increased lipophilicity of the metal complexes, which facilitates their passage through microbial membranes. nih.gov

Metal complexes of this compound and its derivatives frequently exhibit superior antimicrobial and antifungal activities compared to the free ligand. researchgate.netredalyc.org Studies have demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). redalyc.orgnih.gov For instance, certain this compound derivatives have shown very strong activity towards Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95–7.81 µg/mL. nih.gov

For antifungal activity, this compound derivatives have exhibited potent effects against various phytopathogenic fungi, sometimes outperforming commercial fungicides like carbendazim (B180503) and boscalid (B143098). acs.orgacs.org Cobalt(II) and Nickel(II) complexes, in particular, have shown effectiveness against fungal strains such as Aspergillus flavus and Candida albicans. redalyc.org

Table 1: Enhanced Antimicrobial Activity of this compound Metal Complexes

| Metal Complex (Example) | Target Microorganism | Inhibition Zone Diameter (mm) / MIC (µg/mL) | Reference |

| Co(II) complex of 2-((2-chlorobenzylidene)amino)acetohydrazide | P. aeruginosa | 23 mm | redalyc.org |

| This compound derivative (Compound 15) | Gram-positive bacteria (e.g., S. aureus) | 1.95–7.81 µg/mL | nih.gov |

| Cu(II) complex of naphthyl acetohydrazide | Bacterial and Fungal strains (various) | Active against most strains except C. albicans | mdpi.com |

| Cd(II) complex of naphthyl acetohydrazide | Bacterial and Fungal strains (various) | Active against most strains except Pseudomonas | mdpi.com |

| Flavonol-acethydrazide derivative (C32) | Rhizoctonia solani | EC₅₀ = 0.170 µg/mL | acs.org |

The mechanisms by which metal-acethydrazide bioconjugates exert their biological effects are multifaceted. A primary mechanism involves the ability of this compound to form hydrazones through reactions with carbonyl compounds, which is crucial in the synthesis of various biologically active molecules. chemicalbook.com Upon coordination with metal ions, the O=C–NH– unit of the ligand can undergo enolization and deprotonation into –O–C=N–, facilitating coordination. europeanreview.org

Metal complexes of hydrazide-hydrazones, including those derived from this compound, have been shown to interact with DNA. These interactions can occur via intercalation or groove binding, with binding affinities comparable to classical DNA intercalators like ethidium (B1194527) bromide. mdpi.comeuropeanreview.orgfrontiersin.orgrsc.org For instance, naphthyl acetohydrazide metal complexes have demonstrated major groove binding with CT-DNA. mdpi.com Some complexes also exhibit nuclease activity, capable of cleaving supercoiled DNA, sometimes in a reactive oxygen species (ROS)-dependent manner. frontiersin.org

Furthermore, this compound and its derivatives can act as enzyme inhibitors. For example, this compound has been shown to inhibit glycine oxidation by the glycine decarboxylase multienzyme complex, likely through a reaction with the pyridoxal (B1214274) 5-phosphate cofactor of the enzyme. The enhanced activity of metal complexes may also stem from the metal ion's ability to efficiently carry the bioactive ligands, increasing their concentration within target microbial cells. nih.gov

Supramolecular Interactions in this compound Systems

This compound and its derivatives are known for their capacity to engage in various supramolecular interactions, which play a crucial role in their crystal packing, self-assembly, and applications in materials science. nih.gov

This compound derivatives serve as effective nucleating agents in polymer science, particularly for poly(L-lactide) (PLLA), to enhance its crystallization and thermal properties. researchgate.netresearcher.liferevmaterialeplastice.roacs.org PLLA often suffers from poor crystallization properties, which can be improved by the incorporation of suitable nucleating agents. vot.pl

This compound-based nucleating agents, such as N,N′-bis(1H-benzotriazole) adipic acid this compound (BA) and N,N′-bis(1H-benzotriazole) sebacic acid this compound (SA), promote the crystallization of PLLA by providing heterogeneous nucleation sites. researchgate.netresearcher.life Differential Scanning Calorimetry (DSC) measurements have shown that these nucleating agents can significantly increase the onset crystallization temperature and non-isothermal crystallization enthalpy of PLLA. For instance, the incorporation of 1 wt% of a sebacic acid dihydrazide derivative increased the crystallization temperature of PLLA from 94.5°C to 131.6°C and the non-isothermal crystallization enthalpy to 48.5 J/g. researchgate.net This leads to increased crystallinity and reduced half-crystallization time. Aromatic acethydrazides have been found to outperform aliphatic amides in accelerating PLLA crystallization due to stronger intermolecular interactions with PLLA chains.

Table 2: Impact of this compound Derivatives on PLLA Crystallization

| Nucleating Agent (Example) | Effect on Crystallization Temperature (ΔTₒ, °C) | Crystallization Rate Enhancement | Reference |

| N,N′-bis(1H-benzotriazole) adipic acid this compound (BA) | Increased onset crystallization temperature | Significant | researchgate.netresearcher.life |

| N,N′-bis(1H-benzotriazole) sebacic acid this compound (SA) | Increased onset crystallization temperature (e.g., from 94.5°C to 131.6°C) | Advanced | researchgate.netresearcher.life |

| Aromatic acethydrazides (e.g., PB) | +28 | 3.5× |

While direct information on the formation of supramolecular gels specifically by this compound itself is less prominent in the provided search results, hydrazide derivatives, in general, are known building blocks for low-molecular-weight gelators (LMWGs). The strong hydrogen bonding capabilities inherent to the hydrazide moiety often facilitate the self-assembly processes required for gel formation. Further research would be needed to detail specific instances of this compound forming supramolecular gels.

Biological Activity and Mechanistic Studies of Acethydrazide Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of acethydrazide have demonstrated promising antimicrobial and antifungal properties against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various phytopathogenic fungi.

Activity Against Gram-Positive and Gram-Negative Bacteria

This compound derivatives exhibit activity against a range of bacterial strains. For instance, novel indole-based this compound derivatives have been synthesized and evaluated for their antibacterial efficacy. Compound YA3N, an indole-based derivative, demonstrated superior effectiveness against Klebsiella pneumoniae compared to ciprofloxacin (B1669076), and showed good suppression of Escherichia coli researchgate.net. Another derivative, compound YA4C, exhibited comparable suppression against Staphylococcus aureus researchgate.net.

N-acyl hydrazones, a class of this compound derivatives, have shown moderate activity against the Gram-negative bacterium E. coli, comparable to that of amoxicillin (B794) researchgate.net. Some N-acyl hydrazones also displayed intermediate activity against other Gram-positive and Gram-negative bacteria researchgate.net. Further studies on hydrazide-hydrazone derivatives revealed strong activity against E. coli, with some derivatives exhibiting minimum inhibitory concentration (MIC) values ranging from 3.91 to 7.81 µg/ml nih.gov. Compound 11, an isonicotinoyl hydrazide analog, demonstrated antibacterial activity similar to ampicillin (B1664943) against S. aureus, with a zone of inhibition (ZOI) of 15 mm nih.gov. Additionally, compounds 33 and 34, novel hydrazide-hydrazones of nicotinic acid, showed potent activity against Pseudomonas aeruginosa, with MIC values of 0.22 and 0.19 μg/ml, respectively nih.gov. Certain hydrazide-hydrazones, specifically compounds 15 and 16, exhibited very strong activity against all tested Gram-positive bacteria, including S. aureus, Staphylococcus epidermidis, and Bacillus subtilis nih.gov. Derivatives 5 and 6 demonstrated remarkable activity against E. coli, proving two-fold more potent than ciprofloxacin with an MIC of 0.49 µg/mL nih.gov.

Quinoline (B57606) acetohydrazide-hydrazone derivatives have also been synthesized and evaluated, showing excellent antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa, and Gram-positive bacteria including S. aureus and Staphylococcus pyogenes rsc.org.

Table 1: Representative Antibacterial Activities of this compound Derivatives

| Derivative Type | Compound | Target Bacteria | Activity (MIC/ZOI) | Comparison | Reference |

| Indole-based | YA3N | K. pneumoniae, E. coli | MIC = 125 µg/mL (K. pneumonia) | More effective than ciprofloxacin (K. pneumonia) | researchgate.net |

| Indole-based | YA4C | S. aureus | Comparable suppression | - | researchgate.net |

| N-acyl hydrazones | (4a-g) | E. coli | Moderate activity | Comparable to Amoxicillin | researchgate.net |

| Hydrazide-hydrazone | (3-7) | E. coli | MIC = 3.91–7.81 µg/ml | Strong | nih.gov |

| Isonicotinoyl hydrazide | 11 | S. aureus | ZOI = 15 mm | Similar to Ampicillin | nih.gov |

| Nicotinic acid hydrazide | 33, 34 | P. aeruginosa | MIC = 0.22, 0.19 μg/ml | Very strong | nih.gov |

| Hydrazide-hydrazone | 5, 6 | E. coli | MIC = 0.49 µg/mL | Two-fold more potent than Ciprofloxacin | nih.gov |

| Quinoline acetohydrazide-hydrazone | (9a-n) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent activity | - | rsc.org |

Potency Against Phytopathogenic Fungi (e.g., Rhizoctonia solani, Fusarium graminearum)

This compound derivatives have also demonstrated significant potency against various phytopathogenic fungi. A series of coumarin-7-N/O-acethydrazide derivatives were synthesized, and compound B13 showed notable antifungal effects against six common plant pathogenic fungi, including Botrytis cinerea, Alternaria solani, Fusarium graminearum, Rhizoctonia solani, Colletotrichum orbiculare, and Alternaria alternata acs.org. Specifically, its activity against R. solani (EC50 = 0.36 μg/mL) was comparable to the commercial fungicide boscalid (B143098) (EC50 = 0.31 μg/mL), and it exhibited significantly higher activity against A. solani and A. alternata than boscalid acs.org. In vivo assays further confirmed the protective efficacy of B13 against R. solani acs.org.

Quinoline derivatives containing an acylhydrazide moiety also exhibited excellent fungicidal activity. Compound 2e, for instance, displayed superior in vitro antifungal activity against Sclerotinia sclerotiorum, R. solani, B. cinerea, and F. graminearum, with EC50 values of 0.39, 0.46, 0.19, and 0.18 μg/mL, respectively, often surpassing carbendazim (B180503) nih.gov.

Novel d/l-camphorhydrazide derivatives have been designed as potential succinate (B1194679) dehydrogenase inhibitors. Among these, compounds A1-7 (d-camphor) and A2-7 (l-camphor) showed excellent in vitro activity against R. solani with EC50 values of 0.38 and 0.48 μg mL⁻¹, respectively, which were superior to boscalid (0.87 μg mL⁻¹) nih.gov. Compounds A2-7, A2-21, and A1-5 also demonstrated good antifungal activity against F. graminearum, with EC50 values below that of boscalid (5.85 μg mL⁻¹) nih.gov.

Furthermore, 1,2,3-triazole hydrazide derivatives have shown significant antifungal activity. Compound 6ad exhibited potent anti-phytopathogenic activity, with EC50 values of 0.18 μg mL⁻¹ against R. solani, 0.35 μg mL⁻¹ against Sclerotinia sclerotiorum, and 0.37 μg mL⁻¹ against F. graminearum researchgate.net. In vivo testing confirmed its effectiveness in controlling various plant diseases researchgate.net.

Recently, novel this compound-containing flavonol derivatives were reported as potential antifungal agents. Compound C32 showed exceptional antifungal activity against R. solani (EC50 = 0.170 μg/mL), outperforming both carbendazim (EC50 = 0.360 μg/mL) and boscalid (EC50 = 1.36 μg/mL) acs.org. Compound C24 also exhibited excellent activity against Valsa mali, Botrytis cinerea, and Alternaria alternata acs.org.

Table 2: Representative Antifungal Activities of this compound Derivatives Against Phytopathogenic Fungi

| Derivative Type | Compound | Target Fungi | EC50 (μg/mL) | Comparison | Reference |

| Coumarin-7-N/O-acethydrazide | B13 | R. solani | 0.36 | Comparable to Boscalid (0.31) | acs.org |

| B13 | A. solani | 1.89 | Higher than Boscalid (13.60) | acs.org | |

| B13 | F. graminearum | 1.70 | - | acs.org | |

| Quinoline acylhydrazide | 2e | F. graminearum | 0.18 | More potent than Carbendazim (0.65) | nih.gov |

| 2e | R. solani | 0.46 | More potent than Carbendazim (0.14) | nih.gov | |

| d/l-camphorhydrazide | A1-7 | R. solani | 0.38 | Superior to Boscalid (0.87) | nih.gov |

| A2-7 | R. solani | 0.48 | Superior to Boscalid (0.87) | nih.gov | |

| A2-7 | F. graminearum | 2.13 | Below Boscalid (5.85) | nih.gov | |

| 1,2,3-triazole hydrazide | 6ad | R. solani | 0.18 | - | researchgate.net |

| 6ad | F. graminearum | 0.37 | - | researchgate.net | |

| Flavonol this compound | C32 | R. solani | 0.170 | Outperforming Carbendazim (0.360), Boscalid (1.36) | acs.org |

| C24 | V. mali | 0.590 | Excellent | acs.org |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activity. For coumarin-7-N/O-acethydrazide derivatives, Density Functional Theory (DFT) studies were employed to investigate how the charge distribution of the compounds influenced their antifungal activity acs.org.

In the context of quinoline acetohydrazide-hydrazone derivatives, excellent antibacterial activity was observed when the compounds were substituted with 3,4,5-trimethoxy, 4-F, 4-OCF₃, 4-CF₃, and 3-CF₃ moieties rsc.org. This suggests that the nature and position of substituents on the quinoline scaffold play a significant role in their antibacterial potency.

For this compound-containing flavonol derivatives, 3D quantitative structure-activity relationship (3D-QSAR) models indicated that the introduction of appropriate electronegative groups at position 4 of a benzene (B151609) ring could effectively enhance their anti-R. solani activity acs.org. Generally, the hydrazide group itself is recognized as an effective antifungal pharmacophore researchgate.net. The presence of hydrogen bond donors (N-H) and acceptors (C=O) within the acetohydrazide group facilitates strong hydrogen-bonding interactions with relevant target proteins, which is beneficial for improving their biological activities researchgate.net.

Proposed Mechanisms of Biological Action

The diverse biological activities of this compound derivatives are attributed to several proposed mechanisms, primarily involving their ability to form hydrazones and subsequently disrupt critical cellular processes.

Formation of Hydrazones and Interaction with Carbonyl Compounds

A fundamental aspect of this compound's mechanism of action is its inherent ability to form hydrazones through reactions with carbonyl compounds, specifically aldehydes and ketones soeagra.comlibretexts.orgnih.govwikipedia.org. This reaction is a condensation process, where this compound (or its derivatives containing a hydrazine (B178648) moiety) reacts with a carbonyl compound, releasing water as a byproduct soeagra.comlibretexts.orgnih.gov.

The mechanism typically involves a proton-catalyzed nucleophilic attack of the nitrogen atom of the hydrazide on the electrophilic carbonyl carbon atom soeagra.comnih.gov. This attack leads to the formation of a tetrahedral intermediate, which then undergoes dehydration through the protonation of the hydroxyl group and subsequent elimination of water soeagra.comnih.gov. The resulting protonated intermediate then deprotonates to yield the stable hydrazone soeagra.comnih.gov.

The high reactivity of the hydrazide group, particularly its amino and acyl functionalities, allows it to interact with various biomolecules within microorganisms, including proteins, enzymes, and nucleic acids. These interactions can disrupt the normal functions of these essential cellular components, contributing to the observed biological effects researchgate.net.

Disruption of Cell Membrane Integrity and Cellular Respiration

Beyond hydrazone formation, several studies point to the disruption of cell membrane integrity and interference with cellular respiration as key mechanisms by which this compound derivatives exert their antimicrobial and antifungal effects.

For instance, preliminary mechanistic studies on quinoline derivatives, such as compound 2e, revealed that it could induce abnormal morphology in fungal cell walls and vacuoles, lead to the loss of mitochondria, increase membrane permeability, and cause the release of cellular contents nih.gov. These effects collectively suggest a significant disruption of cellular structure and function.

Similarly, d/l-camphorhydrazide derivatives, exemplified by compound A1-7, were found to induce disordered entanglement of hyphae, shrinkage of hyphal surfaces, and swelling and rupture of vacuoles in fungal cells nih.gov. This compound also disrupted normal hyphal growth and, crucially, induced the production and accumulation of reactive oxygen species (ROS), which can damage cellular components nih.gov. Furthermore, compound A1-7 was observed to disrupt mitochondrial membrane potential, indicating an interference with cellular respiration, and effectively inhibited the germination and formation of sclerotia in Rhizoctonia solani nih.gov.

This compound-containing flavonol derivatives, such as compound C32, were shown to disrupt the normal growth of hyphae by affecting the structural integrity of the cell membrane and cellular respiration acs.org. Further investigation revealed that compound C32 acts as a potent succinate dehydrogenase (SDH) inhibitor, with an IC50 of 8.42 μM, which is more potent than the commercial SDH fungicide boscalid (IC50 = 15.6 μM) acs.org. Molecular dynamics simulations and docking experiments supported these findings, suggesting that C32 occupies the active site and forms strong interactions with key residues of the SDH enzyme acs.org. Succinate dehydrogenase (Complex II) is a critical membrane protein complex involved in both the tricarboxylic acid cycle and aerobic respiration, making its inhibition a significant mode of action for fungicides researchgate.net.

The general mechanism involving the hydrazide group suggests that it can directly disrupt the integrity of the pathogen cell membrane, leading to the leakage of cellular contents and ultimately causing the death of the pathogen researchgate.net. This multifaceted approach, combining interactions with carbonyl compounds and direct cellular damage, underscores the potent biological activity of this compound derivatives.

Computational and Spectroscopic Investigations of Acethydrazide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling techniques provide invaluable insights into the intrinsic properties of molecules, including their preferred geometries, energy landscapes, and electronic distributions. These computational methods complement experimental findings by offering a detailed atomic and electronic perspective.

Structural Characterization and Conformation Analysis

Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing the stable structures and conformational preferences of hydrazide compounds. For instance, investigations into formic hydrazide (formylhydrazine), a close analogue of acethydrazide, predict the existence of two stable conformers: a more stable syn-periplanar arrangement of heavy atoms and a less stable anti-periplanar form acs.orgresearchgate.net. These studies indicate that the heavy atoms in the equilibrium conformation are effectively planar acs.org.

Similarly, computational analysis has been applied to this compound-containing moieties, such as acetylhydrazide substitutes in tetrathiacalix ontosight.aiarenes, where their structural peculiarities have been determined using quantum-chemical calculations at the DFT level researchgate.net. The conformational analysis of related compounds like N-(2-hydroxybenzylidene)acetohydrazide (HBAH) has also been performed using DFT methods, further demonstrating the utility of these techniques in understanding the structural nuances of hydrazide derivatives nih.gov.

Conformational Energy Barriers and Electronic Properties

Quantum chemical calculations are crucial for determining the energy barriers associated with conformational changes and for characterizing the electronic properties that govern a molecule's reactivity and stability. For formic hydrazide, the energy difference between the more stable syn-periplanar and the less stable anti-periplanar rotamer is calculated to be between 10 and 14 kJ/mol, depending on the theoretical approach acs.orgresearchgate.net. The barrier height separating these two forms is reported as 92.2 kJ/mol at the B3LYP/cc-pVTZ level of theory acs.orgresearchgate.net.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also frequently investigated. These frontier orbital energies provide insights into a molecule's electron-donating and electron-accepting capabilities. For hydrazide-containing compounds, calculations of HOMO and LUMO energies have been shown to indicate charge transfer within the molecule nih.govresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally correlates with easier electron transitions and can influence reactivity rsc.orgrevmaterialeplastice.ro. The electron density distribution, particularly around the amide group, has also been studied, suggesting potential interaction sites with other molecules revmaterialeplastice.ro.

Molecular Dynamics Simulations and Docking Experiments

Molecular dynamics (MD) simulations and docking experiments are computational tools used to study the dynamic behavior of molecules and their interactions with biological targets or other chemical entities. These methods are particularly valuable for understanding the binding mechanisms and stability of complexes involving this compound and its derivatives.

For novel this compound-containing flavonol derivatives, molecular dynamics simulations and docking experiments have been employed to predict their interactions with target proteins. For example, a specific derivative (compound C32) was shown to occupy the active site of succinate (B1194679) dehydrogenase (SDH) and form strong interactions with key residues, as suggested by these simulations acs.orgnih.gov. Such studies demonstrate the capability of MD and docking to provide valuable information regarding the dynamic behavior of ligands and their binding interactions with important catalytic site residues frontiersin.orgmdpi.com. Root Mean Square Deviation (RMSD) analysis from MD simulations can further assess the stability of predicted ligand-protein complexes over time, corroborating docking scores and indicating stable binding conformations mdpi.com.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide experimental data that can be used to confirm theoretical predictions and definitively elucidate the molecular structure of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are fundamental tools in this regard.

Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and confirming the molecular structure of compounds by analyzing their characteristic vibrational frequencies acktar.comijsdr.org. For this compound and its derivatives, FT-IR analysis helps to ascertain the presence of key functional groups such as carbonyl (C=O) and amine (N-H) groups.

Studies on this compound and its immediate derivatives, such as N'-Benzylidenethis compound, have utilized FT-IR to observe shifts in absorption bands. For instance, changes in the N-H absorption band (e.g., from 3337 cm⁻¹ in N'-Benzylidenethis compound to 3462 cm⁻¹ and 3406 cm⁻¹ in its Fe(II) and Cu(II) complexes, respectively) can indicate coordination to metal centers via oxygen and nitrogen atoms of the carbonyl and amide functional groups researchgate.net. Similarly, the IR spectra of acetylhydrazide substitutes in calix ontosight.aiarenes have been used to determine their structural peculiarities researchgate.net. For benzohydrazide, a systematic vibrational spectroscopic assignment using FT-IR and FT-Raman data, supported by electronic structure calculations, has been carried out to assign observed spectral bands researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for determining the complete structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms nih.govmdpi.comresearchgate.netunesp.br.

For hydrazide-containing ligands, such as N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide (ehbahH2), which is derived from this compound, ¹H NMR and ¹³C NMR (APT) spectral data have been crucial for structural characterization sci-hub.se. In ¹H NMR spectra, characteristic signals for NH protons (e.g., at 10.94 ppm and 9.47 ppm) and phenolic OH protons (e.g., at 11.63 ppm and 11.27 ppm) can be observed sci-hub.se. ¹³C NMR (APT) data reveal signals for the carbonyl carbon (C=O, e.g., at 171.48 ppm and 165.37 ppm) and the imine carbon (C=N, e.g., at 146.31 ppm and 141.08 ppm) sci-hub.se. The presence of duplicated signals in both ¹H and ¹³C NMR spectra can indicate the existence of E/Z-isomers in solution, a common phenomenon for acylhydrazones sci-hub.se. NMR spectroscopy has also been applied to study the conformational analysis of acetylhydrazide substitutes, including the determination of rotation barriers researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing the electronic transitions within molecules. For this compound itself, a UV/Visible spectrum has been recorded, showing absorption in the range of 230-260 nm nist.gov.

Studies involving derivatives of this compound further illustrate the utility of UV-Vis spectroscopy in understanding their electronic structures and interactions. For instance, N'-Benzylidenethis compound, a derivative formed by modifying this compound with benzaldehyde, has been investigated using UV-Vis spectroscopy hilarispublisher.comresearchgate.net. When N'-Benzylidenethis compound forms complexes with metal ions, such as Iron(II) (Fe(II)) and Copper(II) (Cu(II)), distinct absorption peaks are observed. The Fe(II) complex, [FeSO₄(N'-BA)]·7H₂O, exhibits two peaks at 320 nm and 420 nm. These peaks are attributed to charge transfer from ligands to the metal and d-d transitions, respectively. Similarly, the Cu(II) complex, [CuSO₄(N'-BA)]·5H₂O, shows sharp and broad peaks at 310 nm and 750 nm, also indicative of charge transfer from ligands to the metal and d-d transitions hilarispublisher.com. These shifts and the appearance of new bands provide insights into the coordination of the ligand to the metal ion via the oxygen of the carbonyl group and the amide nitrogen hilarispublisher.comresearchgate.net.

Table 1: UV-Vis Absorption Peaks of N'-Benzylidenethis compound Metal Complexes

| Compound | Absorption Peaks (nm) | Assignment |

| [FeSO₄(N'-BA)]·7H₂O | 320, 420 | Ligand-to-metal charge transfer, d-d transition hilarispublisher.com |

| [CuSO₄(N'-BA)]·5H₂O | 310, 750 | Ligand-to-metal charge transfer, d-d transition hilarispublisher.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically employed to study species containing unpaired electrons, such as transition metal ions or organic radicals rsc.orgethz.ch. Its application to this compound primarily arises in the context of its complexing properties with metal ions.

Research on the complexing properties of this compound with Copper(II) (Cu(II)) in aqueous solutions has utilized EPR spectroscopy lodz.plresearchgate.net. EPR studies have revealed that this compound exhibits bidentate {N,O} coordination with Cu(II), leading to the formation of a five-membered chelate ring researchgate.net. Furthermore, EPR spectroscopy indicated that the dissociation of amide protons occurs specifically for this compound through enolization, which facilitates the formation of a complex with a twice-deprotonated ligand molecule researchgate.net. This highlights EPR's capability to provide detailed information on the coordination environment and protonation states of this compound when interacting with paramagnetic metal centers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the exact mass of a molecule, providing highly accurate molecular weight information that can confirm elemental composition and differentiate compounds with similar nominal masses. HRMS is routinely employed for the characterization and purity validation of this compound and its derivatives researchgate.netacs.orgnih.gov.

In the context of this compound, HRMS is used to confirm molecular ion peaks, which is crucial for verifying the identity and purity of the synthesized compound . For example, in the validation of this compound purity, HRMS can confirm the presence of molecular ion peaks such as [M + Na]⁺ at m/z 201.0641 . Beyond the parent compound, HRMS is extensively used to characterize various this compound derivatives, including aryloxy-, arylthio-, and arylamino-containing this compound derivatives, ensuring their structural integrity and elemental composition after synthesis researchgate.netacs.orgnih.gov. For instance, for a specific acyl hydrazone derivative, HRMS calculated a mass of 999.5384 for [M + H]⁺ and found 999.5369, demonstrating the precision of the technique in structural confirmation mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a correlation between the chemical structure of a set of compounds and their biological activity. These studies are invaluable in drug discovery and development for predicting the activity of new compounds and optimizing existing ones. This compound derivatives have been a subject of QSAR investigations, particularly in the search for novel antifungal agents acs.orgresearchgate.netnih.govresearchgate.net.

Correlation of Molecular Structure with Biological Activity

QSAR studies applied to this compound-containing compounds have elucidated significant correlations between specific structural features and their biological activities. For instance, in the development of novel hydrazide-containing flavonol derivatives as potential antifungal agents, 3D-QSAR models were utilized to analyze their structure-activity relationships acs.orgnih.gov. The analysis revealed that the introduction of appropriate electronegative groups at position 4 of a benzene (B151609) ring could effectively enhance the anti-Rhizoctonia solani activity acs.orgnih.gov.

Another study focusing on aryloxy-, arylthio-, and arylamino-containing this compound derivatives also discussed the structure-activity relationship in the context of their fungicidal activity acs.orgnih.gov. Furthermore, research on pyrazole-4-acetohydrazide derivatives, which incorporate the acetohydrazide group, highlighted that the hydrogen-bond donors (-NHNH-) and acceptors (-C=O) within the acetohydrazide moiety are crucial for establishing effective hydrogen-bonding interactions with target proteins, thereby improving biological activities researchgate.net. This suggests that the inherent properties of the acetohydrazide group play a direct role in mediating biological effects.

Table 2: Examples of Antifungal Activity of this compound Derivatives

| Compound | Target Fungus | EC₅₀ (µg/mL) | Comparison (EC₅₀ µg/mL) | Reference |

| C32 | Rhizoctonia solani | 0.170 | Carbendazim (B180503) (0.360), Boscalid (B143098) (1.36) acs.orgnih.gov | acs.orgnih.gov |

| C24 | Valsa mali | 0.590 | - | acs.orgnih.gov |

| C24 | Botrytis cinerea | 0.870 | - | acs.orgnih.gov |

| C24 | Alternaria alternata | 1.71 | - | acs.orgnih.gov |

Note: EC₅₀ values represent the effective concentration that inhibits 50% of fungal growth.

3D-QSAR Models for Predictive Analysis

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models are advanced computational tools that consider the three-dimensional arrangement of atoms in a molecule to predict its biological activity. These models are particularly useful for understanding the steric and electrostatic requirements for optimal binding to a biological target.

For this compound-containing compounds, 3D-QSAR models have been successfully applied to analyze structure-activity relationships, especially in the context of antifungal agents acs.orgnih.govresearchgate.net. For instance, 3D-QSAR models were employed in the study of novel hydrazide-containing flavonol derivatives to predict and understand their antifungal activity against various phytopathogenic fungi acs.orgnih.gov. These models can identify key regions in the molecular structure where modifications would lead to improved activity, such as the finding that electronegative groups at position 4 of a benzene ring enhance anti-R. solani activity acs.orgnih.gov.